molecular formula C12H24N2 B077032 1-(2-(Piperidin-4-yl)ethyl)piperidine CAS No. 14759-09-2

1-(2-(Piperidin-4-yl)ethyl)piperidine

Cat. No.: B077032
CAS No.: 14759-09-2
M. Wt: 196.33 g/mol
InChI Key: FKYVHDSPGMMDFF-UHFFFAOYSA-N
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Description

1-(2-(Piperidin-4-yl)ethyl)piperidine, also known as 1-(2-piperidinoethyl)piperidine, is a heterocyclic organic compound that is composed of a piperidine ring and an ethyl group. It is a colorless liquid with a strong odor and is used in the manufacture of pharmaceuticals, pesticides, and other organic compounds. This compound has a variety of applications in scientific research, ranging from the synthesis of pharmaceuticals to the study of biochemical and physiological effects.

Scientific Research Applications

  • Antibacterial Study of Piperidine Derivatives : Piperidine derivatives, such as those synthesized in the study by Khalid et al. (2016), have demonstrated moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This indicates their potential use in developing new antibacterial agents (Khalid et al., 2016).

  • Synthesis for Pharmaceutical Applications : Research by Zheng Rui (2010) involved synthesizing piperidine derivatives for potential pharmaceutical use. These compounds could be useful intermediates in developing various drugs (Zheng Rui, 2010).

  • Antifungal and Antibacterial Properties : Shafi et al. (2021) explored the synthesis of new piperidine substituted benzothiazole derivatives. These compounds exhibited good antibacterial and antifungal activities, suggesting their use in treating infections (Shafi et al., 2021).

  • Corrosion Inhibition : Kaya et al. (2016) investigated piperidine derivatives for their effectiveness in inhibiting the corrosion of iron. This suggests potential applications in industrial processes where corrosion resistance is crucial (Kaya et al., 2016).

  • Antimicrobial Activities : Ovonramwen et al. (2019) synthesized and tested a piperidine derivative for antimicrobial activities. The compound showed moderate activity against various bacteria and fungi (Ovonramwen et al., 2019).

  • Acetylcholinesterase Inhibitors : Sugimoto et al. (1995) reported on the synthesis of piperidine hydrochloride and related compounds as potent inhibitors of acetylcholinesterase. These findings are relevant for developing treatments for conditions like Alzheimer's disease (Sugimoto et al., 1995).

Safety and Hazards

The safety data sheet for “1-(2-(Piperidin-4-yl)ethyl)piperidine” indicates that it has some hazards associated with it . The GHS symbol is GHS07, and the hazard statements include H315-H319 . Precautionary measures should be taken while handling this compound .

Future Directions

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This indicates that there is a promising future for the research and development of piperidine derivatives.

Properties

IUPAC Name

1-(2-piperidin-4-ylethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-2-9-14(10-3-1)11-6-12-4-7-13-8-5-12/h12-13H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYVHDSPGMMDFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304568
Record name 1-[2-(Piperidin-4-yl)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14759-09-2
Record name 14759-09-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166303
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[2-(Piperidin-4-yl)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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